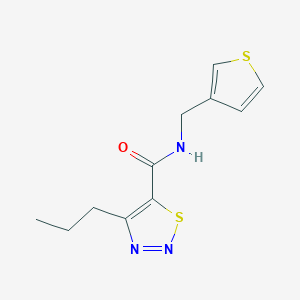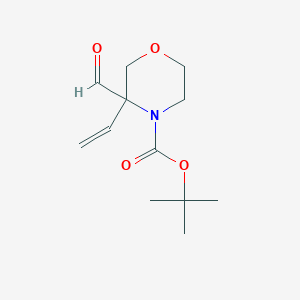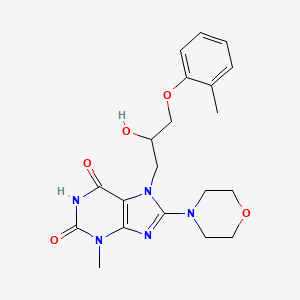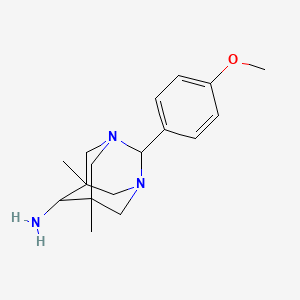![molecular formula C7H12BrN3S B2423561 5H,6H,7H,8H,8aH-[1,3]thiazolo[4,5-b]azepin-2-aminehydrobromide CAS No. 2287344-60-7](/img/structure/B2423561.png)
5H,6H,7H,8H,8aH-[1,3]thiazolo[4,5-b]azepin-2-aminehydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H,6H,7H,8H,8aH-[1,3]thiazolo[4,5-b]azepin-2-aminehydrobromide is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique fused ring system that combines thiazole and azepine moieties, making it a valuable scaffold for the development of bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,8a-Tetrahydro-5H-[1,3]thiazolo[4,5-b]azepin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6,7,8,8a-Tetrahydro-5H-[1,3]thiazolo[4,5-b]azepin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions conducted under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amine derivatives, and various substituted thiazoloazepines .
Applications De Recherche Scientifique
6,7,8,8a-Tetrahydro-5H-[1,3]thiazolo[4,5-b]azepin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 6,7,8,8a-Tetrahydro-5H-[1,3]thiazolo[4,5-b]azepin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole ring but differ in the fused ring system.
Triazolo[4,3-a]pyrazines: Another class of heterocyclic compounds with a different fused ring structure but similar applications in medicinal chemistry.
Uniqueness
6,7,8,8a-Tetrahydro-5H-[1,3]thiazolo[4,5-b]azepin-2-amine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of novel bioactive molecules .
Propriétés
IUPAC Name |
6,7,8,8a-tetrahydro-5H-[1,3]thiazolo[4,5-b]azepin-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.BrH/c8-7-10-6-5(11-7)3-1-2-4-9-6;/h5H,1-4H2,(H2,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLKTTNSYGKSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C2C(C1)SC(=N2)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((3-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2423479.png)
![3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile](/img/structure/B2423481.png)
![(4-benzylpiperazino){2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanone](/img/structure/B2423485.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2423486.png)



![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2423490.png)
![5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2423491.png)
![n-[2-(1,3-Dioxaindan-5-yl)ethyl]-2-(4-chlorophenyl)ethene-1-sulfonamide](/img/structure/B2423492.png)
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2423493.png)
![3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2423494.png)


